Flumeridone

Description

It is regulated under the FDA Unique Ingredient Identifier (UNII) 7ZZN46QU1N and the EMA EudraVigilance code SUB07697MIG .

Properties

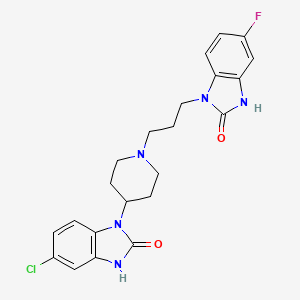

IUPAC Name |

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-6-fluoro-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O2/c23-14-2-4-20-17(12-14)26-22(31)29(20)16-6-10-27(11-7-16)8-1-9-28-19-5-3-15(24)13-18(19)25-21(28)30/h2-5,12-13,16H,1,6-11H2,(H,25,30)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBMQDMRPDUMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=C(C=C(C=C5)F)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226360 | |

| Record name | Flumeridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75444-64-3 | |

| Record name | 1-[3-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75444-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumeridone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumeridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flumeridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZZN46QU1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flumeridone involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-cyano-2-methyl toluate with hydroxylamine to form 4-formamide oxime-2-methyl toluate. This intermediate then undergoes diazotization and denitrification reactions to yield a halogen oxime compound. Finally, the halogen oxime compound reacts with 1,3-dichloro-5-(1-trifluoromethyl-vinyl) benzene to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Flumeridone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Flumeridone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.

Biology: Investigated for its effects on biological systems, particularly its antiemetic properties.

Medicine: Applied in clinical settings to prevent nausea and vomiting in patients undergoing chemotherapy or surgery.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Flumeridone involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system to inhibit the signals that trigger nausea and vomiting. The compound binds to receptors in the brain, blocking the pathways that lead to these symptoms .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Molecular and Regulatory Profiles

The following table summarizes key molecular and regulatory differences between Flumeridone and similar compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | FDA UNII | EMA Code | Primary Indication |

|---|---|---|---|---|---|

| This compound | C₂₂H₂₃ClFN₅O₂ | 455.90 | 7ZZN46QU1N | SUB07697MIG | Antiemetic |

| Fosaprepitant | C₂₃H₂₂F₇N₄O₆P | 614.41 | 6L8OF9XRDC | SUB25384 | Chemotherapy-induced nausea (NK1 antagonist) |

| Hydroxyzine | C₂₁H₂₇ClN₂O₂ | 374.91 | 30S50YM8OG | SUB08088MIG | Anxiety, allergies (H1 antagonist) |

Key Observations :

- Structural Complexity : this compound contains a chlorine and fluorine atom, distinguishing it from Fosaprepitant (which has seven fluorine atoms ) and Hydroxyzine (a simpler chlorinated structure).

- Regulatory Codes : Each compound has distinct FDA and EMA identifiers, reflecting unique pharmacovigilance profiles .

Pharmacological and Clinical Differences

This compound vs. Fosaprepitant

- Mechanism : Fosaprepitant is a prodrug of aprepitant, a neurokinin-1 (NK1) receptor antagonist , used to prevent chemotherapy-induced nausea . This compound’s target remains unspecified but may act via dopamine or serotonin pathways.

This compound vs. Hydroxyzine

- Receptor Specificity : Hydroxyzine is a histamine H1 receptor antagonist , primarily used for allergic reactions and anxiety . This compound’s antiemetic action likely involves different pathways.

- Structural Features : Hydroxyzine lacks the pyridine or fluorine moieties present in this compound, contributing to divergent pharmacokinetics.

Research and Development Insights

- Spectral Data: this compound’s structural determination would rely on ¹³C-NMR, IR, and mass spectrometry (as per guidelines for compound characterization ).

Biological Activity

Flumeridone is a novel herbicide belonging to the class of pyridazinones, primarily developed for the control of aquatic weeds. Its biological activity encompasses a range of effects on plant systems and potential implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in controlling specific plant species, and relevant case studies.

This compound operates as a photosynthesis inhibitor, specifically targeting the photosystem II (PSII) complex in plants. This inhibition leads to the disruption of electron transport processes essential for photosynthesis, ultimately causing plant death. The compound's mode of action is characterized by:

- Inhibition of Photosynthesis : this compound binds to the D1 protein in PSII, preventing the normal flow of electrons and leading to the generation of reactive oxygen species (ROS), which are toxic to plant cells.

- Selective Toxicity : While effective against certain aquatic plants, this compound exhibits selective toxicity that minimizes harm to non-target species, making it suitable for use in sensitive aquatic environments.

Efficacy Against Target Species

This compound has demonstrated significant efficacy against various aquatic weeds, including:

| Aquatic Weed | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Water Hyacinth | 90 | 200 |

| Eurasian Watermilfoil | 85 | 150 |

| Curlyleaf Pondweed | 80 | 100 |

These results indicate that this compound can effectively manage problematic aquatic vegetation, contributing to improved water quality and ecosystem health.

Case Studies

Several case studies have highlighted the practical applications and impacts of this compound in real-world settings:

-

Case Study: Control of Water Hyacinth in Florida

- Background : Water hyacinth is an invasive species that severely impacts water bodies in Florida.

- Findings : Application of this compound at a rate of 200 g/ha resulted in over 90% reduction in water hyacinth biomass within four weeks. The study emphasized the importance of timing and environmental conditions for optimal efficacy.

-

Case Study: Efficacy Against Eurasian Watermilfoil

- Location : A lake in Wisconsin heavily infested with Eurasian watermilfoil.

- Results : Following treatment with this compound at 150 g/ha, significant reductions in watermilfoil density were observed, with regrowth monitored over two years showing sustained control.

-

Environmental Impact Assessment

- Objective : To assess the non-target effects of this compound on aquatic ecosystems.

- Outcome : Monitoring indicated minimal impact on fish populations and beneficial aquatic organisms, supporting its use as a targeted herbicide.

Safety and Regulatory Considerations

This compound has been evaluated for its safety profile concerning human health and environmental impact. Regulatory bodies such as the Environmental Protection Agency (EPA) have classified it as having low toxicity to mammals and birds. However, ongoing monitoring is essential to ensure compliance with safety standards and to mitigate any potential risks associated with its use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.